molecular formula C10H5N3O3 B1374476 5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1342223-83-9

5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No. B1374476
M. Wt: 215.16 g/mol
InChI Key: CXEHYAKXSRNEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid, abbreviated as 5-CP-ODC, is an organic compound that belongs to the class of oxadiazoles. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. It has a molecular formula of C9H6N2O3 and a molecular weight of 186.15 g/mol. 5-CP-ODC is an important building block for many pharmaceuticals and has a wide range of applications in scientific research.

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : This compound can be used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method : The process involves the use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent . The specific methods of application and experimental procedures would depend on the specific conditions of the coupling.
    • Results : The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
  • Synthesis of Azo Dye Derivatives

    • Field : Pharmaceutical Chemistry
    • Application : The compound can be incorporated into azo dye derivatives, which have shown improved bioactive properties .
    • Method : The synthesis involves incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties into the azo dye scaffold .
    • Results : The various biological and pharmacological applications of these drugs can be easily tuned by introducing heterocyclic moieties .
  • Organotin(IV) Carboxylates Synthesis

    • Field : Inorganic Chemistry
    • Application : The compound can be used in the synthesis of organotin(IV) carboxylates .
    • Method : The synthesis involves the use of the compound as a ligand to form organotin(IV) carboxylates .
    • Results : The resulting organotin(IV) carboxylates have been characterized by elemental analysis, FT-IR and NMR .
  • Synthesis of 5-(3-Cyanophenyl)-3-formylbenzoic Acid Compound
    • Field : Organic Chemistry
    • Application : This compound can be used in the synthesis of a 5-(3-cyanophenyl)-3-formylbenzoic acid compound .
    • Method : The synthesis involves reacting a 5-bromo-3-hydroxymethylbenzoic acid compound with manganese dioxide to prepare a 5-bromo-3-formylbenzoic acid compound. This compound is then reacted with 3-cyanophenylboric acid in the presence of a palladium complex .
    • Results : The resulting 5-(3-cyanophenyl)-3-formylbenzoic acid compound has potential applications in various fields of chemistry .
  • Synthesis of Organoboron Reagents
    • Field : Organic Chemistry
    • Application : This compound can be used in the synthesis of organoboron reagents, which are used in Suzuki–Miyaura coupling .
    • Method : The synthesis involves the use of the compound as a boron source . The specific methods of application and experimental procedures would depend on the specific conditions of the synthesis.
    • Results : The resulting organoboron reagents have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

properties

IUPAC Name

5-(3-cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O3/c11-5-6-2-1-3-7(4-6)9-12-8(10(14)15)13-16-9/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEHYAKXSRNEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NO2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.